7-(furan-2-yl)-2-morpholino-5-(4-(trifluoromethyl)benzyl)thiazolo[4,5-d]pyridazin-4(5H)-one
Description
This compound belongs to the thiazolo[4,5-d]pyridazinone family, characterized by a fused thiazole-pyridazinone core. Key structural features include:
- 2-position: Morpholino group, a six-membered ring containing oxygen and nitrogen, known for enhancing solubility and metabolic stability.
- 7-position: Furan-2-yl group, a heteroaromatic moiety that may influence electronic properties and binding affinity.
Properties
IUPAC Name |
7-(furan-2-yl)-2-morpholin-4-yl-5-[[4-(trifluoromethyl)phenyl]methyl]-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4O3S/c22-21(23,24)14-5-3-13(4-6-14)12-28-19(29)17-18(16(26-28)15-2-1-9-31-15)32-20(25-17)27-7-10-30-11-8-27/h1-6,9H,7-8,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZDZRPGYELPLSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C(=NN(C3=O)CC4=CC=C(C=C4)C(F)(F)F)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that thiazolo[5,4-d]thiazole-based compounds, like the one , are often used in the synthesis of semiconductors for plastic electronics. These compounds are electron deficient systems with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap.
Mode of Action
The compound interacts with its targets through π–π overlap, a type of non-covalent interaction between aromatic rings. This interaction is facilitated by the compound’s rigid planar structure and electron-deficient system. The presence of furan spacer along with two terminal alkyl units significantly improves its absorption and solubility in common organic solvents.
Biochemical Pathways
It is known that thiazolo[5,4-d]thiazole-based compounds are often used in the field of organic photovoltaics. Therefore, it can be inferred that the compound may play a role in the conversion of light energy into electrical energy.
Pharmacokinetics
The compound’s solubility in common organic solvents is significantly improved by the presence of a furan spacer and two terminal alkyl units. This suggests that the compound may have good bioavailability.
Result of Action
The compound’s action results in improved absorption, electrochemical properties, and the presence of strong electron-withdrawing furan moieties. This leads to a relatively high power conversion efficiency when used in small molecule organic solar cells (SMOSCs).
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the performance of SMOSCs, where this compound is often used, is influenced by various fabrication parameters, such as composition ratio, film thickness, homogeneity of materials, and annealing temperatures.
Biological Activity
Chemical Structure and Synthesis
The compound features a complex structure characterized by a thiazolo[4,5-d]pyridazinone core with a furan ring and a trifluoromethylbenzyl substituent. The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. The detailed synthetic pathway is critical for understanding the structure-activity relationship (SAR) of this compound.
1. Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyridazinones exhibit significant antimicrobial properties. For instance, compounds similar to 7-(furan-2-yl)-2-morpholino-5-(4-(trifluoromethyl)benzyl)thiazolo[4,5-d]pyridazin-4(5H)-one have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate promising antimicrobial potential compared to standard antibiotics like tetracycline and ketoconazole .
2. Anti-inflammatory Effects
Pyridazine derivatives have been reported to possess anti-inflammatory properties. This compound has been evaluated in various in vitro models where it inhibited pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential application in treating inflammatory diseases .
3. Anticancer Potential
The anticancer activity of thiazolo-pyridazinones has been a focal point of research. In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways and inhibition of cell proliferation. The mechanisms involve the downregulation of oncogenes and upregulation of tumor suppressor genes, making it a candidate for further development in cancer therapy .
4. Neuroprotective Properties
Emerging evidence suggests that pyridazine derivatives may exhibit neuroprotective effects. Studies indicate that these compounds can protect neuronal cells from oxidative stress-induced apoptosis, which is relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies
Several case studies highlight the biological efficacy of similar compounds:
- Antimicrobial Efficacy : A study conducted on various pyridazine derivatives revealed that certain modifications significantly enhanced their antimicrobial activity against resistant strains of bacteria.
- Anti-inflammatory Mechanisms : Research demonstrated that specific thiazolo-pyridazinones reduced inflammation markers in animal models of arthritis, indicating their therapeutic potential.
- Cancer Cell Studies : In vitro studies on human cancer cell lines showed that the compound could inhibit tumor growth by inducing cell cycle arrest at the G1 phase and promoting apoptosis through caspase activation.
Data Table
Comparison with Similar Compounds
Key Observations:
2-Substituent: Morpholino (target compound) vs.
5-Substituent : The 4-(trifluoromethyl)benzyl group in the target compound introduces strong electron-withdrawing effects, contrasting with unsubstituted (10a) or electron-donating groups (e.g., -OCH₃ in ). This could enhance receptor binding via hydrophobic interactions or reduce metabolic degradation .
7-Substituent: Furan-2-yl (target compound) vs.
Physicochemical and Pharmacological Implications
- Metabolic Stability : The trifluoromethyl group may resist oxidative metabolism, extending half-life relative to electron-donating substituents (e.g., -OCH₃ in ) .
- Activity Trends : highlights that electron-donating groups at the 5-position enhance analgesic effects. The target compound’s electron-withdrawing CF₃ group may reduce activity unless compensated by stronger hydrophobic binding .
Q & A
Q. What are the critical steps for optimizing the multi-step synthesis of this compound?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions (e.g., solvent polarity, temperature, and catalyst selection). For example, polar aprotic solvents like DMF or DMSO are often used to stabilize intermediates in nucleophilic substitution reactions . Reflux conditions (e.g., 80–120°C) are typical for cyclization steps involving thiazolo-pyridazine core formation . Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC ensures intermediate purity and minimizes by-products . Purification via column chromatography or recrystallization in ethanol/DMF mixtures is recommended for final product isolation .
Q. Which analytical techniques are most reliable for structural confirmation?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 19F for trifluoromethyl groups) is essential for confirming substituent positions and stereochemistry . High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns . Infrared (IR) spectroscopy can identify functional groups like carbonyl (C=O) and morpholino moieties . X-ray crystallography, though less common, provides definitive structural elucidation for crystalline derivatives .
Q. How should researchers design initial bioactivity screening assays?
- Methodological Answer : Prioritize in vitro assays targeting pathways relevant to thiazolo-pyridazine derivatives, such as kinase inhibition (e.g., anti-cancer activity) or cyclooxygenase assays (anti-inflammatory potential) . Use cell viability assays (MTT or SRB) with IC₅₀ determination against cancer cell lines (e.g., HeLa or MCF-7) . Include positive controls (e.g., doxorubicin for cytotoxicity) and negative controls (DMSO solvent) to validate results .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted on this compound?
- Methodological Answer : Focus on modifying substituents (e.g., replacing morpholino with piperidine or varying the trifluoromethylbenzyl group) to assess their impact on bioactivity . Use computational tools (e.g., molecular docking) to predict binding affinities to target proteins like EGFR or COX-2 . Synthesize analogs via parallel synthesis and compare their IC₅₀ values in dose-response assays . Correlate electronic (Hammett constants) or steric parameters with activity trends .
Q. How can contradictory bioactivity data between studies be resolved?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, serum concentration) or compound purity. Validate purity via HPLC (>95%) and repeat assays under standardized protocols . Cross-reference with structurally similar compounds (e.g., 5-(4-fluorophenyl)thiazole derivatives) to identify conserved activity patterns . Perform meta-analyses of published data to isolate confounding variables (e.g., solvent effects in in vitro assays) .
Q. What strategies are recommended for advancing this compound to in vivo testing?
- Methodological Answer : Conduct pharmacokinetic studies (e.g., plasma stability, metabolic profiling in liver microsomes) to assess bioavailability . Use rodent models (e.g., xenograft mice for oncology) with dose escalation (10–100 mg/kg) and monitor toxicity via hematological/histopathological analysis . Apply randomized block designs with split-plot arrangements to account for biological variability . Pair with imaging techniques (e.g., PET scans) to track compound distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
